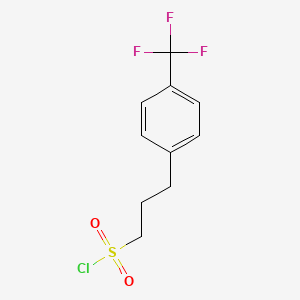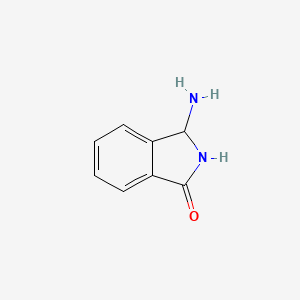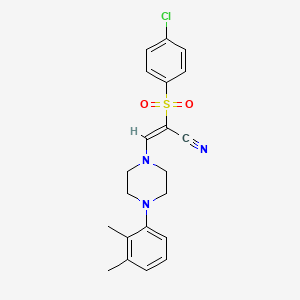
Methyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate, also known as TFMAC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. TFMAC is a cyclohexane derivative that contains a trifluoromethyl group and an amino group, making it a versatile molecule with unique properties.
Mechanism of Action
The mechanism of action of Methyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. In particular, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been found to bind to the GABA-A receptor, a neurotransmitter receptor that is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific application. In medicinal chemistry, this compound has been found to exhibit anticancer, anti-inflammatory, and neuroprotective properties. In materials science, this compound has been used to synthesize materials with unique properties, such as high thermal stability and mechanical strength. In organic synthesis, this compound has been employed as a reagent for the preparation of various compounds, including amino acids and peptides.
Advantages and Limitations for Lab Experiments
Methyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate has several advantages for use in lab experiments, including its high purity, solubility in organic solvents, and ease of synthesis. However, this compound also has some limitations, including its relatively high cost and limited availability from commercial sources.
Future Directions
There are several future directions for research involving Methyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate, including:
1. Further investigation of its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
2. Development of new materials based on this compound for use in various applications, such as electronics and energy storage.
3. Exploration of new synthetic routes for the preparation of this compound and related compounds.
4. Investigation of the mechanism of action of this compound and its interactions with enzymes and receptors in the body.
5. Development of new methods for the functionalization of this compound and its derivatives for use in organic synthesis.
In conclusion, this compound is a versatile molecule that has gained attention in scientific research due to its potential applications in various fields. Its unique properties, such as its trifluoromethyl and amino groups, make it a valuable building block for the synthesis of novel materials and compounds. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine, materials science, and organic synthesis.
Synthesis Methods
Methyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate can be synthesized through a multistep process that involves the reaction of cyclohexanone with trifluoromethylamine, followed by the addition of methyl chloroformate and ammonia. The resulting product is a white crystalline powder that is soluble in organic solvents.
Scientific Research Applications
Methyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties, such as high thermal stability and mechanical strength. In organic synthesis, this compound has been employed as a reagent for the preparation of various compounds, including amino acids and peptides.
properties
IUPAC Name |
methyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO2/c1-15-7(14)6-2-4-8(13,5-3-6)9(10,11)12/h6H,2-5,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBZMTYTWXRQBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)(C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

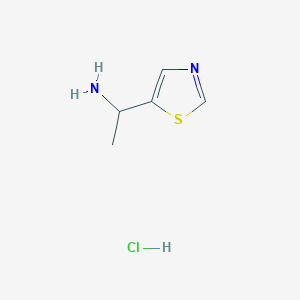
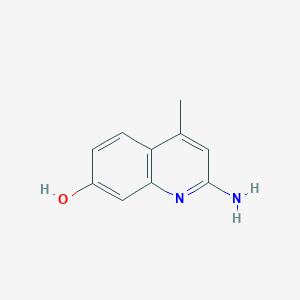
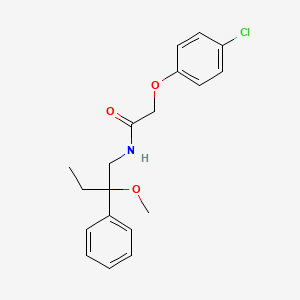
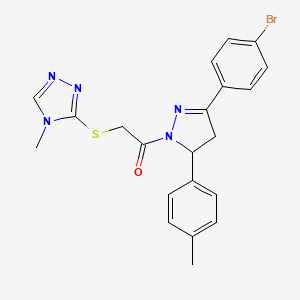
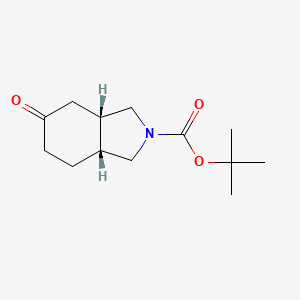

![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)butanoic acid](/img/structure/B2715327.png)
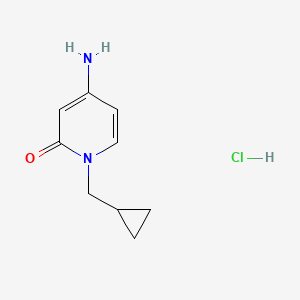
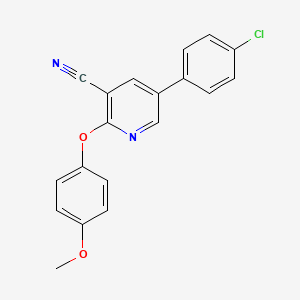

![5-[(3-ethoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B2715333.png)
